2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Description
This compound features a central benzene ring substituted with:
- A 1,3-difluoro pattern (positions 1 and 3).
- A trifluoromethyl (-CF₃) group at position 3.
- A phenoxy ether at position 2, which itself is substituted with bromo (Br) and nitro (NO₂) groups at positions 2 and 6, respectively.
Properties
Molecular Formula |
C13H5BrF5NO3 |
|---|---|
Molecular Weight |
398.08 g/mol |
IUPAC Name |
2-(2-bromo-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-7-2-1-3-10(20(21)22)11(7)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
InChI Key |
SKKSFHAQMHFNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the nitrated phenol.
Phenoxy Formation: The formation of a phenoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for fluorination and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
Compound A : 2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene (from EP 4 374 877 A2)
- Similarities: Contains a difluoro-substituted benzene core and an ether linkage.
- Differences: The ether side chain in Compound A includes a methoxyethyl-methylamino group, introducing basicity and flexibility, unlike the rigid, electron-deficient phenoxy group in the target compound. This makes Compound A more nucleophilic and less thermally stable .
Compound B : 1-Bromo-2-fluoro-4-nitrobenzene (from TCI Chemicals)
- Similarities: Shares bromo, fluoro, and nitro substituents.
- Differences: The nitro group at position 4 (vs. The absence of a trifluoromethyl group results in a less electron-deficient ring system .
Compound C : Phenyl(2-(trifluoromethyl)phenyl)methanone (from Organic Chemistry, 2023)
Physical and Chemical Properties
| Property | Target Compound | Compound B (1-Bromo-2-fluoro-4-nitrobenzene) |
|---|---|---|
| Molecular Weight | ~438.1 g/mol | ~234.0 g/mol |
| Polarity | High (multiple EWG) | Moderate (fewer EWGs) |
| Solubility | Likely low in water | Low in water, soluble in polar organics |
| Stability | Heat-sensitive (due to NO₂) | Less sensitive (NO₂ at meta position) |
Biological Activity
Molecular Formula
- C : 10
- H : 4
- Br : 1
- F : 3
- N : 1
- O : 2
IUPAC Name
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Structural Representation
The compound features a bromine atom, nitro group, and multiple fluorine substituents on a phenolic structure, contributing to its unique reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenoxy-substituted benzene compounds have shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A study examined the cytotoxic effects of several phenoxy-containing compounds against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results are summarized in Table 1:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.63 | MCF-7 |
| Compound B | 12.34 | MEL-8 |
| 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound were not available in the current literature.
The mechanism by which similar compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death). Flow cytometry assays have demonstrated that these compounds can activate apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage .
Mutagenicity and Safety Profile
The potential mutagenicity of halogenated compounds is a critical aspect to consider. According to the Japan Industrial Safety and Health Association (JICOSH), certain halogenated compounds have been classified as mutagenic based on extensive testing . While specific data on the mutagenicity of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is limited, caution is warranted given its structural similarities to known mutagens.
Synthesis and Characterization
Research has focused on synthesizing derivatives of phenoxy-substituted benzene compounds to evaluate their biological activities. For example, studies have synthesized various analogs and characterized their interactions with DNA and proteins .
Comparative Studies
Comparative studies involving other halogenated phenolic compounds suggest that the presence of multiple fluorine atoms enhances biological activity by increasing lipophilicity and altering electronic properties, which may improve cellular uptake and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
